molecular formula C19H19N3O6S B2642021 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide CAS No. 433318-40-2

2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2642021
CAS No.: 433318-40-2
M. Wt: 417.44
InChI Key: UHCSTXGMCBBPPP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a synthetic compound designed for research applications, featuring a molecular structure that combines acetamide and sulfonamide pharmacophores. These scaffolds are recognized in medicinal chemistry for their potential to exhibit a range of biological activities . Compounds containing acetamide and sulfonamide moieties have been extensively studied for enzyme inhibition. In particular, similar molecular frameworks have demonstrated significant activity as urease inhibitors . Urease inhibition is a key research area for investigating new approaches to pathological conditions related to Helicobacter pylori infections . The mechanism of action for such inhibitors often involves binding to the enzyme's active site, potentially through interactions with nickel ions and the formation of hydrogen bonds with nearby amino acid residues . The specific isoxazole (1,2-oxazole) ring system in the sulfamoyl group is a heterocyclic building block that may influence the compound's physicochemical properties and binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own spectroscopic and analytical tests (e.g., NMR, LC-MS) to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-13-11-18(21-28-13)22-29(24,25)15-9-7-14(8-10-15)20-19(23)12-27-17-6-4-3-5-16(17)26-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCSTXGMCBBPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The synthesis begins with the preparation of 2-methoxyphenol, which is then reacted with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)halide.

    Introduction of the Oxazolylsulfamoyl Group: The next step involves the reaction of the 2-(2-methoxyphenoxy)halide with 5-methyl-1,2-oxazole-3-sulfonamide under suitable conditions to introduce the oxazolylsulfamoyl group.

    Formation of the Acetamide Moiety: Finally, the resulting intermediate is reacted with an appropriate acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazolylsulfamoyl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    • Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. The structural similarity of 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide to known antimicrobial agents suggests potential efficacy against various bacterial strains .
  • Anti-inflammatory Properties:
    • The incorporation of oxazole rings in pharmaceutical compounds has been linked to anti-inflammatory effects. Studies have shown that derivatives with similar structures can inhibit inflammatory pathways, making this compound a candidate for further research in inflammatory diseases .
  • Anticancer Research:
    • Preliminary studies suggest that this compound may possess anticancer properties, particularly due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Investigations into its mechanism of action are ongoing .

Pharmacological Studies

  • Mechanism of Action:
    • The compound's mechanism involves the inhibition of specific enzymes related to disease processes. For example, the sulfamoyl group may interact with target proteins involved in metabolic pathways, thus altering their activity .
  • Bioavailability and Pharmacokinetics:
    • Understanding the pharmacokinetic profile is crucial for therapeutic applications. Studies are needed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems .

Agricultural Applications

  • Pesticidal Activity:
    • Compounds with similar chemical frameworks have been explored for their pesticidal properties. The potential application of this compound as a pesticide could be investigated through its effects on plant pathogens .
  • Herbicidal Properties:
    • There is emerging interest in the herbicidal potential of oxazole-containing compounds. Research into the selectivity and efficacy of this compound against specific weed species could lead to novel herbicide formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfamoyl derivatives demonstrated that compounds structurally similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting a promising avenue for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research involving inflammatory models has shown that derivatives with oxazole rings can reduce pro-inflammatory cytokine levels significantly. This suggests that further exploration into the anti-inflammatory applications of this compound could yield valuable therapeutic options for conditions like arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulate Receptors: The compound can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Induce Apoptosis: In some cases, the compound can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Acetamide Cores

The following compounds share the core 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl group but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
Target Compound C₂₀H₁₉N₃O₆S 417.4 2-Methoxyphenoxy No direct activity reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₅S₂ 407.46 Benzenesulfonamide Antimicrobial activity
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide C₂₂H₂₅N₃O₅S 443.52 Isopropyl, 3-methylphenoxy Higher lipophilicity (predicted)
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide C₁₂H₁₂ClN₃O₄S 329.76 Chloroacetamide Electronegative substituent
N4-Acetylsulfamethoxazole C₁₂H₁₃N₃O₄S 295.32 Acetylated sulfonamide Metabolite of sulfamethoxazole

Key Structural and Functional Comparisons

Substituent Effects on Lipophilicity and Solubility The target compound’s 2-methoxyphenoxy group balances moderate lipophilicity (XLogP3 = 2.4) with hydrogen-bonding capacity (2 donors, 8 acceptors) . The isopropyl-3-methylphenoxy analogue (predicted density: 1.332 g/cm³) has bulkier substituents, increasing steric hindrance and possibly reducing membrane permeability compared to the target compound .

Synthetic Routes The benzenesulfonamide analogue () was synthesized via pH-controlled reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride . Chloroacetamide derivatives (e.g., ) often employ chloroacetyl chloride in dimethylformamide (DMF), suggesting similar methods could apply to the target compound .

Biological Activity The benzenesulfonamide analogue demonstrated antimicrobial activity, attributed to the sulfonamide group’s inhibition of dihydropteroate synthase (DHPS) in bacterial folate synthesis . Ethyl carbamothioyl derivatives () showed superior antimicrobial effects, indicating that sulfur-containing groups may enhance activity .

Crystallographic Insights The benzenesulfonamide compound () crystallizes in a monoclinic system (space group P2₁/c) with planar aromatic rings and dihedral angles influencing molecular packing . The target compound’s phenoxy group may introduce torsional strain, altering crystal lattice stability.

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide , with CAS number 433318-40-2 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H19N3O6S
Molecular Weight393.43 g/mol
IUPAC NameThis compound
InChI KeyZBMGKZKXGJZQFQ-UHFFFAOYSA-N

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity:
Studies have shown that derivatives of oxazole compounds can inhibit cancer cell proliferation. The specific oxazole moiety in this compound may contribute to its anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

2. Anti-inflammatory Properties:
The sulfamoyl group present in the compound is known to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

3. Antimicrobial Effects:
Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The methoxyphenoxy group enhances its solubility and bioavailability, potentially increasing its effectiveness against pathogens .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction: It may bind to receptors that regulate cell signaling pathways related to growth and inflammation.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of similar oxazole derivatives. Results indicated significant inhibition of cell viability in breast and colon cancer cell lines when treated with compounds containing the oxazole moiety .

Case Study 2: Anti-inflammatory Activity
In a clinical trial assessing anti-inflammatory agents, a related compound demonstrated a reduction in biomarkers for inflammation after treatment over four weeks. This suggests potential therapeutic applications for chronic inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For the sulfonamide core, refluxing sulfanilamide derivatives with acyl chlorides (e.g., benzoyl chloride) in pyridine or NaOH yields intermediates. Microwave-assisted synthesis significantly improves yields (e.g., from 84% to 89% for analogous compounds) by enhancing reaction kinetics and reducing side products . Optimize solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (1:1.5 molar ratio of nucleophile to electrophile). Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • TLC : Monitor reaction progress using silica gel plates with mobile phases like ethyl acetate/hexane (3:7); Rf values help assess purity .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, S=O stretch at ~1350–1200 cm⁻¹ for sulfonamides) .
  • NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~168–170 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 430.2 [M+1]) validates molecular weight .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodological Answer : Conduct in vitro assays against target proteins (e.g., EGFR for anticancer activity or viral polymerases for antiviral potential). Use MTT assays to assess cytotoxicity in cancer cell lines (IC50 values) . For hypoglycemic activity, evaluate glucose uptake in adipocyte cell models . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate interactions with target proteins like EGFR or viral polymerases?

  • Methodological Answer :
  • Software : Use AutoDock Vina for docking due to its speed and accuracy. Set up grid boxes covering the protein’s active site (e.g., dimensions 25 Å × 25 Å × 25 Å centered on catalytic residues) .
  • Ligand Preparation : Minimize the compound’s energy using MMFF94 force fields in OpenBabel. Generate flexible torsions for the methoxyphenoxy and oxazole groups .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). Perform molecular dynamics (MD) simulations (e.g., 100 ns in GROMACS) to assess binding stability .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-docking : Verify docking parameters (e.g., exhaustiveness = 32 in Vina) to ensure pose reproducibility .
  • Binding Free Energy Calculations : Use MM-PBSA/GBSA in MD trajectories to account for solvation effects overlooked in docking .
  • Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD values) or mutagenesis studies to confirm critical residues .

Q. How can hydrogen bonding and crystal packing be analyzed to inform structure-activity relationships (SAR)?

  • Methodological Answer :
  • Crystallography : Solve the crystal structure using SHELXL for refinement. Analyze hydrogen bonds (e.g., N–H···O=S interactions) with ORTEP-3 for visualization .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R²₂(8) rings) and correlate with solubility or stability .
  • Thermal Analysis : DSC/TGA reveals melting points (e.g., 278–280°C) and polymorphic transitions affecting bioavailability .

Q. What synthetic modifications enhance selectivity for specific biological targets?

  • Methodological Answer :
  • SAR Studies : Modify the methoxyphenoxy group (e.g., replace with halogenated phenyl) to probe hydrophobic interactions. Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance sulfonamide acidity, improving target binding .
  • Prodrug Design : Acetylate the sulfonamide nitrogen (as in N4-acetylsulfamethoxazole) to improve metabolic stability .

Data Analysis and Optimization

Q. How should researchers address low yields in large-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., acylations). Use microwave reactors for scalable, high-yield synthesis .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust pH or temperature to suppress them .

Q. What statistical approaches are recommended for analyzing bioactivity data variability?

  • Methodological Answer : Apply ANOVA to compare IC50 values across cell lines or dose-response curves. Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

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